molecular formula C12H18BrO3P B8318474 Diethyl 4-Bromo-2-methylbenzylphosphonate

Diethyl 4-Bromo-2-methylbenzylphosphonate

Cat. No.: B8318474
M. Wt: 321.15 g/mol
InChI Key: REJPINQOCDZVJG-UHFFFAOYSA-N
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Description

Diethyl 4-Bromo-2-methylbenzylphosphonate is an organic compound belonging to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a bromine atom and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Bromo-2-methylbenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-bromobenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran or toluene .

Industrial Production Methods

Industrial production of diethyl 2-methyl-4-bromobenzylphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Bromo-2-methylbenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-Bromo-2-methylbenzylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-methyl-4-bromobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-Bromo-2-methylbenzylphosphonate is unique due to the presence of both bromine and methyl substituents on the benzyl ring. This combination enhances its reactivity in substitution reactions and provides distinct chemical properties compared to other similar compounds .

Properties

Molecular Formula

C12H18BrO3P

Molecular Weight

321.15 g/mol

IUPAC Name

4-bromo-1-(diethoxyphosphorylmethyl)-2-methylbenzene

InChI

InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-6-7-12(13)8-10(11)3/h6-8H,4-5,9H2,1-3H3

InChI Key

REJPINQOCDZVJG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)Br)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g (42 mmol) of diethyl 2-methylbenzylphosphonate were dissolved in 60 ml of trimethyl phosphate and the solution was introduced into a flask protected from light and moisture. 16 g (0.05 mol) of Br2 were added dropwise, while stirring. The mixture was stirred at 90° C. for 15 hours and, after cooling, was diluted with 100 ml of water and extracted three times with 100 ml of n-hexane each time. The organic phase wa dried, concentrated and distilled.
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10 g
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60 mL
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16 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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